3-Bromo-4-hydroxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-hydroxybenzaldehyde has been reported using different methods, reflecting its significance in organic synthesis. Qi Guo-rong (2003) detailed a high-yield synthesis approach using p-hydroxybenzaldehyde and bromine as starting materials, achieving a 94.5% yield under optimized conditions (Qi Guo-rong, 2003). Additionally, Zhang Song-pei (2009) developed a method using p-hydroxybenzaldehyde as the raw material with H2O2/HBr as the bromination agent, achieving a product yield of 70.04%, highlighting a process with reduced environmental impact (Zhang Song-pei, 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxybenzaldehyde and related compounds have been extensively studied, demonstrating the influence of bromination on molecular conformation. The crystal structure analysis of related compounds shows intermolecular hydrogen bonding forming a three-dimensional network, which is indicative of the potential interactions 3-Bromo-4-hydroxybenzaldehyde could engage in due to its structural similarity (Tao Yang et al., 2008).
Chemical Reactions and Properties
3-Bromo-4-hydroxybenzaldehyde participates in various chemical reactions, attributable to its functional groups. The compound serves as a precursor in synthesizing other chemically significant compounds. Studies on related brominated compounds have shown their utility in complex molecule synthesis, indicating the versatility of 3-Bromo-4-hydroxybenzaldehyde in organic synthesis (C. Cho et al., 2004).
Physical Properties Analysis
The physical properties of 3-Bromo-4-hydroxybenzaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical reactions. While specific studies on these properties were not found, related research on the determination of 3-Bromo-4-hydroxybenzaldehyde by gas chromatography suggests its stability and reactive nature under various conditions (Shi Jie, 2000).
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-hydroxybenzaldehyde, including reactivity, stability, and interactions with other compounds, are significant for its application in synthetic chemistry. The bromo and hydroxy groups contribute to its reactivity, facilitating various organic transformations. Research on similar brominated compounds provides insights into the chemical behavior of 3-Bromo-4-hydroxybenzaldehyde, including its potential for participating in halogenation reactions and forming complex structures with biological activity (E. Dubost et al., 2011).
Scientific Research Applications
1. Gas Chromatography Analysis
3-Bromo-4-hydroxybenzaldehyde has been studied for its separation and determination using gas chromatography. This method, applied on a 5% OV-7/Chromosorb W-AW DMCS chromatographic column, is simple, fast, accurate, and precise, showing a mean value of 87.39% with a standard deviation of 1.44% and a coefficient of variation of 1.64%. The recovery rate for this compound was between 98.48% and 101.8% (Shi Jie, 2000).
2. Synthesis Improvement
The synthesis process of 3-Bromo-4-hydroxybenzaldehyde has been enhanced using p-hydroxybenzaldehyde and H2O2/HBr as the bromination agent. Under optimal conditions, the product yield was up to 70.04%. This process is noted for being simple, convenient, and causing less environmental pollution (Zhang Song-pei, 2009).
3. Unforeseen Formation in Bromination
Research has shown that bromination of 3-hydroxybenzaldehyde can unexpectedly produce 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, instead of the anticipated 4-bromo-3-hydroxybenzaldehyde. This finding is significant for the synthesis of specific brominated compounds (W. V. Otterlo et al., 2004).
4. Hydrolysis in Ionic Liquids
The hydrolysis of 3-Bromo-4-hydroxybenzaldehyde in the ionic liquid [Amim]Cl has been investigated. Optimal conditions led to a yield of 83.6% with a product purity of 99.4%. Importantly, the ionic liquid [Amim]Cl can be recycled and reused, highlighting a sustainable aspect of this process (Liu Chang-chun, 2009).
5. Solubility in Various Solvents
The solubility of 3-Bromo-4-hydroxybenzaldehyde in 16 different monosolvents has been measured, revealing that its solubility increases with temperature. The solvent–solute and solvent–solvent interactions were examined using linear solvation energy relationships, providing insights into the physicochemical properties of this compound (Zhehua Jia et al., 2020).
6. Antioxidant Activity
A study on the antioxidant activity of 3-Bromo-4,5-dihydroxybenzaldehyde showed that it possesses significant scavenging effects on various radicals. Its activity was found to be stronger than some positive controls, suggesting potential applications in medicine or as an antioxidant ingredient in food (Wang Zonghua, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxybenzaldehyde | |
CAS RN |
2973-78-6 | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.